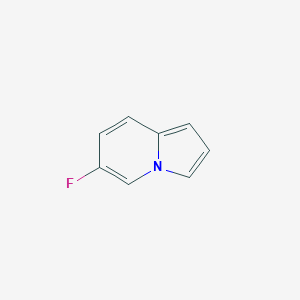
6-Fluoroindolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoroindolizine is a fluorinated derivative of indolizine, a nitrogen-containing heterocycle. Indolizine and its derivatives have garnered significant attention due to their potential biological activities and applications in various fields such as chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions: One common method is the 1,3-dipolar cycloaddition of difluoro-substituted pyridinium ylides with dimethyl maleate or fumaronitrile, followed by dehydrofluorination and dehydrogenation . This method yields 3-Fluoroindolizines as final products .
Industrial Production Methods: Industrial production of 6-Fluoroindolizine may involve large-scale synthesis using similar cycloaddition reactions, optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 6-Fluoroindolizine undergoes various chemical reactions, including:
Substitution: Substitution reactions, particularly electrophilic substitution, are common due to the presence of the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and other metal oxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the indolizine ring .
科学的研究の応用
6-Fluoroindolizine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Its unique structure makes it a valuable probe for studying biological processes and interactions.
Medicine: this compound derivatives have shown potential as anticancer, antibacterial, and antifungal agents.
作用機序
The mechanism of action of 6-Fluoroindolizine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to target proteins and enzymes, leading to its biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
類似化合物との比較
Indole: A structurally similar compound with a nitrogen-containing heterocycle.
Pyridine: Another nitrogen-containing heterocycle with similar reactivity.
Indolizine Derivatives: Various derivatives with different substituents, such as 3-Fluoroindolizine.
Uniqueness: 6-Fluoroindolizine stands out due to the presence of the fluorine atom, which enhances its chemical stability, reactivity, and biological activity. This makes it a valuable compound for a wide range of applications, from drug development to material science .
特性
分子式 |
C8H6FN |
|---|---|
分子量 |
135.14 g/mol |
IUPAC名 |
6-fluoroindolizine |
InChI |
InChI=1S/C8H6FN/c9-7-3-4-8-2-1-5-10(8)6-7/h1-6H |
InChIキー |
XTDCCZJSHJSJTA-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C=C(C=CC2=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















